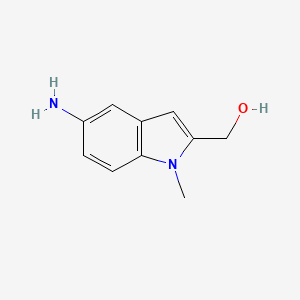

(5-Amino-1-methyl-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(5-amino-1-methylindol-2-yl)methanol |

InChI |

InChI=1S/C10H12N2O/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6,11H2,1H3 |

InChI Key |

WTCDQXZFPDDLRN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C=C1CO |

Origin of Product |

United States |

Reactivity and Strategic Chemical Transformations of 5 Amino 1 Methyl 1h Indol 2 Yl Methanol and Indolylmethanols

General Reactivity Patterns of the Indole (B1671886) Nucleus

The indole ring system is characterized as a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic substitution reactions. bhu.ac.in The lone pair of electrons on the nitrogen atom participates in the π-system, increasing the electron density of the ring and thus its reactivity towards electrophiles.

Regioselectivity in Electrophilic Substitution of Indoles (C2 vs. C3)

Electrophilic attack on the indole nucleus predominantly occurs at the C3 position of the pyrrole (B145914) ring. bhu.ac.inwikipedia.orgyoutube.com This preference is attributed to the greater stability of the cationic intermediate formed upon attack at C3 compared to C2. bhu.ac.in

Attack at C3 allows for the positive charge to be delocalized over the nitrogen atom and the C2 position without disrupting the aromaticity of the benzene (B151609) ring. study.com In contrast, electrophilic attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is compromised in some resonance structures. study.com The reactivity at C3 is estimated to be approximately 10^13 times greater than that of benzene. wikipedia.orgyoutube.com

While C3 substitution is the general rule, C2 substitution can be achieved under specific conditions, often requiring the presence of a directing group on the nitrogen atom or when the C3 position is already substituted. acs.orgresearchgate.net For instance, lithiation of N-protected indoles occurs selectively at the C2 position. wikipedia.org

| Position of Attack | Intermediate Stability | Kinetic Product | Thermodynamic Product | Key Factors |

|---|---|---|---|---|

| C3 | More stable carbocation; aromaticity of the benzene ring is maintained. study.com | Major | Major | Electron donation from nitrogen, preservation of benzenoid aromaticity in the intermediate. |

| C2 | Less stable carbocation; aromaticity of the benzene ring is disrupted in resonance structures. study.com | Minor | Minor | Can be favored with N-directing groups or if C3 is blocked. wikipedia.orgacs.org |

Modulations of Reactivity by N-Substitution and Ring Functionalization

The reactivity of the indole nucleus can be significantly influenced by the nature of the substituent on the nitrogen atom and functional groups on the carbocyclic ring.

N-Substitution: The presence of an electron-withdrawing group on the indole nitrogen, such as an acetyl or sulfonyl group, decreases the electron density of the pyrrole ring, thereby reducing its reactivity towards electrophiles. acs.org Conversely, electron-donating groups on the nitrogen can enhance the nucleophilicity of the ring. N-substitution can also play a crucial role in directing the regioselectivity of certain reactions. For example, some N-directing groups can facilitate C2-functionalization. researchgate.net

Chemical Behavior of the Indolylmethanol Moiety

Indolylmethanols are versatile intermediates in organic synthesis due to the reactivity conferred by the hydroxyl group attached to the indole ring. nih.gov (5-Amino-1-methyl-1H-indol-2-yl)methanol, with its amino and N-methyl substitutions, presents a unique reactivity profile.

Formation of Reactive Intermediates from Indolylmethanols

Under acidic conditions, indolylmethanols, particularly 2-indolylmethanols, readily undergo dehydration to form highly reactive cationic intermediates. oaepublish.comoaes.ccnih.govmdpi.com These intermediates are key to the diverse chemical transformations of this class of compounds.

The protonation of the hydroxyl group of an indolylmethanol by a Brønsted or Lewis acid facilitates the loss of a water molecule, leading to the formation of a stabilized carbocation. oaepublish.comoaes.ccnih.govmdpi.com In the case of 2-indolylmethanols, the resulting carbocation is stabilized by resonance with the indole nucleus.

The carbocation generated from 2-indolylmethanols can be represented by several resonance structures, including a vinyliminium species and a more delocalized cation. oaepublish.comoaes.ccnih.govmdpi.com This delocalization distributes the positive charge across the C2 and C3 positions of the indole ring and the exocyclic carbon. This electronic distribution is pivotal in determining the regioselectivity of subsequent nucleophilic attacks. unicam.it The stability of these intermediates can be influenced by substituents on the indole ring and the exocyclic carbon. oaepublish.com

| Intermediate | Generation Method | Key Structural Features | Subsequent Reactivity |

|---|---|---|---|

| Carbocation | Acid-catalyzed dehydration. oaepublish.comoaes.ccnih.govmdpi.com | Positive charge at the exocyclic carbon, stabilized by the indole ring. | Acts as an electrophile, susceptible to nucleophilic attack. unicam.it |

| Vinyliminium Ion | Resonance form of the carbocation. oaepublish.comoaes.ccnih.govmdpi.com | Positive charge delocalized onto the indole nitrogen. | Contributes to the electrophilicity of the C3 position. |

| Delocalized Cation | Overall representation of the resonance-stabilized intermediate. oaepublish.comoaes.ccnih.govmdpi.com | Positive charge distributed across C2, C3, and the exocyclic carbon. unicam.it | Allows for nucleophilic attack at different positions, influencing regioselectivity. |

Umpolung Reactivity of the C3-Position in 2-Indolylmethanols

The intrinsic electronic nature of the indole ring dictates that the C3-position is highly electron-rich and thus, typically nucleophilic. nih.govquora.com This inherent reactivity has been widely exploited in electrophilic substitution reactions. quora.comwikipedia.orguci.edulibretexts.orgbyjus.com However, a powerful strategy in organic synthesis involves the inversion of this natural polarity, a concept known as "umpolung." wikipedia.orgnih.gov In the context of 2-indolylmethanols, umpolung reactivity transforms the normally nucleophilic C3-position into an electrophilic site, opening up new avenues for bond formation.

Under the influence of a chiral Brønsted acid catalyst, 2-indolylmethanols can undergo dehydration to generate carbocation intermediates. oaepublish.comoaes.cc These intermediates exist in equilibrium with vinyliminium species, which can be represented as delocalized cations. oaepublish.comoaes.cc Due to steric hindrance, nucleophilic attack is favored at the C3-position of the indole ring, effectively reversing its innate nucleophilicity. oaepublish.comoaes.cc This umpolung strategy has been successfully employed in the direct C3-arylation of 2-indolylmethanols with tryptamines and tryptophols, yielding a range of 2,3′-biindole derivatives. rsc.org This transformation highlights the capacity to forge C-C bonds at the C3-position by rendering it susceptible to attack by nucleophiles. oaepublish.comoaes.ccrsc.org

This reactivity is not limited to simple arylations. The electrophilic C3-indole intermediate, generated via gold catalysis from an ortho-azidoarylalkyne, can be trapped by various nucleophiles, providing a novel route to a diverse array of functionalized indoles. nih.gov This demonstrates the broad utility of the umpolung concept in expanding the synthetic toolbox for indole chemistry.

Advanced Functionalization Strategies for Indolylmethanols and Related Aminoindoles

Building upon the fundamental reactivity patterns of indolylmethanols, advanced functionalization strategies have been developed to introduce a wide range of substituents with high levels of control and efficiency. These methods are crucial for the synthesis of complex indole-containing molecules with desired biological activities.

Direct C-H activation has emerged as a highly atom- and step-economical approach to the functionalization of organic molecules, including indoles. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. chim.itnih.govmdpi.com

To overcome the challenge of regioselectivity in C-H activation, the use of directing groups has become a powerful tool. nih.govresearchgate.netscielo.br A directing group, temporarily installed on the indole nitrogen or another position, coordinates to a transition metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its selective activation. nih.govresearchgate.net For instance, a pivaloyl group at the C3-position can direct the C2/C4 regioselective C-H heteroarylation of indoles. chim.it Similarly, an N-(2-pyridyl)sulfonyl group can direct the C-2 alkenylation of indoles. chim.it This level of control allows for the precise functionalization of otherwise less reactive positions on the indole scaffold. The choice of catalyst and directing group can be crucial for achieving the desired regioselectivity, enabling functionalization at the C2, C4, C5, C6, or C7 positions. nih.govnih.govchim.itresearchgate.netchemrxiv.org

| Directing Group | Catalyst System | Position Functionalized | Reference |

| Pivaloyl | Iridium | C2/C4 | chim.it |

| N-(2-pyridyl)sulfonyl | Palladium | C2 | chim.it |

| Amide | Rhodium(I)/Silver(I) or Iridium(III)/Silver(I) | C2 or C4 | chemrxiv.org |

| Carbonyl (formyl, acetyl) | Palladium(II) | C4 | nih.gov |

| Phosphinoyl | Palladium | C7 | researchgate.net |

| Hydrosilyl | Metal Catalyst | C7 | researchgate.net |

Cross-dehydrogenative coupling (CDC) represents a particularly elegant C-H activation strategy, as it involves the direct coupling of two different C-H bonds, often with the formation of only water or hydrogen gas as a byproduct. chim.itnih.gov This approach has been extensively applied to the functionalization of indoles, enabling the formation of both C-C and C-X (where X is a heteroatom) bonds. chim.itnih.govmdpi.comnih.gov

CDC reactions have been successfully employed for the C3-heteroarylation of indoles and the oxidative dearomative cross-dehydrogenative coupling with various C-H nucleophiles to afford 2,2-disubstituted indolin-3-ones. chim.itnih.govmdpi.com The versatility of this method is further demonstrated by the nickel-catalyzed regioselective cross-coupling of indoles with inactive C(sp3)–H bonds, such as those in 1,4-dioxane. acs.org These reactions showcase the power of CDC to forge challenging bonds and construct complex molecular architectures from simple precursors. chim.itnih.govmdpi.comnih.govacs.org

The synthesis of enantiomerically pure indole-containing compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Indolylmethanols have proven to be valuable precursors in a variety of catalytic asymmetric reactions, allowing for the construction of chiral indole-based scaffolds with high levels of stereocontrol. oaepublish.comoaes.ccnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. oaepublish.comoaes.ccacs.org Chiral Brønsted acids, such as chiral phosphoric acids, have been particularly effective in promoting asymmetric transformations of 2-indolylmethanols. oaepublish.comoaes.ccresearchgate.netresearchgate.netrsc.org These catalysts facilitate the in situ generation of chiral carbocation or vinyliminium intermediates, which then react with various nucleophiles in a highly enantioselective manner. oaepublish.comoaes.cc

A wide range of organocatalytic asymmetric reactions involving 2-indolylmethanols have been developed, including C3-substitutions and (3+n) cycloadditions. oaepublish.comoaes.ccresearchgate.net These reactions provide access to a diverse array of chiral indole-fused heterocycles and other complex structures. oaepublish.comoaes.ccresearchgate.netresearchgate.netrsc.orgrsc.org For example, the organocatalytic asymmetric (4+3) cycloaddition of dialkyl-substituted 2-indolylmethanols with dienolsilanes has been achieved using strongly acidic and confined imidodiphosphorimidates as catalysts, affording novel bicyclo[3.2.2]cyclohepta[b]indoles with excellent enantioselectivities. oaepublish.com This represents a significant breakthrough, as the use of dialkyl-substituted 2-indolylmethanols in such reactions has been challenging. oaepublish.com

| Reaction Type | Catalyst | Product | Reference |

| (4+3) Cycloaddition | Chiral Phosphoric Acid | Bicyclo[3.2.2]cyclohepta[b]indoles | oaepublish.com |

| (3+3) Cycloaddition | Chiral Phosphoric Acid / Hexafluoroisopropanol | Indole-fused six-membered heterocycles | researchgate.net |

| Formal (2+3) Cycloaddition | Chiral Phosphoric Acid | Chiral pyrrolo[1,2-α]indoles | rsc.org |

| 1,6-Addition | Chiral Phosphoric Acid | Axially chiral tetrasubstituted allenes | rsc.org |

| C3-Alkylation | Lewis Acid | C3-alkylated indoles | mdpi.com |

Catalytic Asymmetric Transformations Involving Indolylmethanols

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a complementary approach to organocatalysis for the functionalization of indoles and their derivatives, often proceeding through different mechanistic pathways such as C-H activation.

Rhodium(III) complexes are potent catalysts for C-H bond functionalization, enabling the direct modification of the indole core. researchgate.netnih.gov These catalysts have been employed in the synthesis of indoles through the oxidative annulation of acetanilides with internal alkynes, using molecular oxygen as the terminal oxidant under mild conditions. nih.gov Furthermore, Rh(II) catalysts have been used for the enantioselective C-H functionalization of indoles at the C3 position with α-alkyl-α-diazoesters. nih.gov This reaction proceeds through a rhodium-carbene intermediate, which reacts with the indole to form α-alkyl-α-indolylacetates in high yields and with excellent enantioselectivity (up to 99% ee). nih.gov

Table 3: Rhodium-Catalyzed Functionalization of Indoles

| Catalyst | Reaction Type | Reactants | Product | Key Feature |

| [CpRhCl₂]₂ / [CpRh(MeCN)₃][SbF₆]₂ | Oxidative Annulation | Acetanilides, Internal Alkynes | Substituted Indoles | Uses O₂ as terminal oxidant; mild conditions. nih.gov |

| Rh₂(S-NTTL)₄ | C-H Functionalization | Indoles, α-Alkyl-α-diazoesters | α-Alkyl-α-indolylacetates | High yields (82-96%) and enantioselectivities (79-99% ee). nih.gov |

Palladium catalysis is a cornerstone of modern organic synthesis, with wide applications in cross-coupling and C-H functionalization reactions involving indole scaffolds. nih.gov

Cross-Coupling Reactions: Palladium complexes are widely used in Suzuki cross-coupling reactions to synthesize compounds like bisindolylmaleimides, which are potent enzyme inhibitors. nih.govnih.govresearchgate.net

Domino Reactions: Palladium-catalyzed domino sequences, involving intermolecular amination followed by intramolecular direct arylation, have been developed to synthesize functionalized indoles and carbazoles from anilines and 1,2-dihaloarenes. organic-chemistry.org

C-H Oxidation: Palladium catalysts can direct the regioselective acetoxylation of the C7 position of indolines, guided by an N-acyl directing group. This late-stage C-H oxidation strategy has been applied to the total synthesis of aspidosperma alkaloids like N-benzoylcylindrocarine. nsf.gov

Transformational Chemistry of the Aminomethyl and Hydroxymethyl Functionalities in this compound

The presence of both a primary alcohol and an aromatic amine on the indole core of this compound allows for a rich and varied reaction chemistry. The selective modification of these groups is paramount in the synthesis of more complex derivatives.

Selective Reactions of the Primary Alcohol Group at C2

The primary alcohol at the C2 position of the indole ring is a versatile handle for a variety of chemical transformations, including oxidation, etherification, and esterification.

Oxidation: The selective oxidation of the hydroxymethyl group can yield either the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions employed. Mild oxidizing agents are typically used to favor the formation of the aldehyde, 1-methyl-5-amino-1H-indole-2-carbaldehyde.

| Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature | 1-methyl-5-amino-1H-indole-2-carbaldehyde | High |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 1-methyl-5-amino-1H-indole-2-carbaldehyde | Good |

| Dess-Martin Periodinane | Dichloromethane | Room Temperature | 1-methyl-5-amino-1H-indole-2-carbaldehyde | High |

Etherification: The hydroxyl group can be readily converted into an ether through Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

| Alkyl Halide | Base | Solvent | Temperature (°C) | Product |

| Methyl Iodide | Sodium Hydride (NaH) | THF | 0 to RT | 5-Amino-2-(methoxymethyl)-1-methyl-1H-indole |

| Benzyl Bromide | Sodium Hydride (NaH) | THF | 0 to RT | 5-Amino-2-(benzyloxymethyl)-1-methyl-1H-indole |

| Ethyl Iodide | Potassium tert-butoxide | THF | Room Temperature | 5-Amino-2-(ethoxymethyl)-1-methyl-1H-indole |

Esterification: Esterification of the primary alcohol can be achieved by reaction with an acyl chloride or a carboxylic acid under appropriate conditions. The use of an acyl chloride in the presence of a non-nucleophilic base is a common and efficient method.

| Acylating Agent | Base | Solvent | Temperature (°C) | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | (5-Amino-1-methyl-1H-indol-2-yl)methyl acetate |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to RT | (5-Amino-1-methyl-1H-indol-2-yl)methyl benzoate |

Chemical Modifications of the Aromatic Amine Group at C5

The aromatic amine at the C5 position is a key site for introducing a wide array of functionalities through reactions such as acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.

Acylation: The amino group can be selectively acylated to form amides. This transformation is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

| Acylating Agent | Base | Solvent | Temperature (°C) | Product |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 to RT | N-(2-(Hydroxymethyl)-1-methyl-1H-indol-5-yl)acetamide |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 to RT | N-(2-(Hydroxymethyl)-1-methyl-1H-indol-5-yl)benzamide |

| Acetic Anhydride | Sodium Bicarbonate | Ethyl Acetate | Room Temperature | N-(2-(Hydroxymethyl)-1-methyl-1H-indol-5-yl)acetamide |

Alkylation: Direct alkylation of the aromatic amine can be achieved using alkyl halides. To control the degree of alkylation and avoid the formation of quaternary ammonium salts, reductive amination with an aldehyde or ketone is often a preferred method. However, direct alkylation under basic conditions is also feasible.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product |

| Methyl Iodide | Potassium Carbonate | DMF | Room Temperature | 2-(Hydroxymethyl)-1-methyl-N-methyl-1H-indol-5-amine |

| Ethyl Bromide | Sodium Hydride | THF | Room Temperature | N-Ethyl-2-(hydroxymethyl)-1-methyl-1H-indol-5-amine |

Diazotization and Sandmeyer Reaction: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction. jocpr.comnih.govorganic-chemistry.orgorganic-chemistry.orglibretexts.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This two-step process first involves the formation of the diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. nih.govorganic-chemistry.org The subsequent reaction with a copper(I) salt introduces the desired functionality. jocpr.comwikipedia.org

| Reagents for Diazotization | Copper(I) Salt | Product |

| NaNO₂, HCl (aq), 0-5 °C | CuCl | 5-Chloro-2-(hydroxymethyl)-1-methyl-1H-indole |

| NaNO₂, HBr (aq), 0-5 °C | CuBr | 5-Bromo-2-(hydroxymethyl)-1-methyl-1H-indole |

| NaNO₂, H₂SO₄ (aq), 0-5 °C | CuCN | 2-(Hydroxymethyl)-1-methyl-1H-indole-5-carbonitrile |

Chemoselective and Regioselective Transformations of Multiply Functionalized Indoles

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. Protecting group strategies are often employed to temporarily mask one functional group while another is being modified. jocpr.comorganic-chemistry.org

For instance, to selectively react the hydroxymethyl group without affecting the amino group, the latter can be protected as an amide or a carbamate. The choice of protecting group is critical, as it must be stable to the reaction conditions used for the modification of the alcohol and easily removable afterward. jocpr.com

Protecting Group Strategy for Selective Alcohol Modification:

| Protecting Group for Amine | Protection Reagent | Deprotection Condition |

| Acetyl (Ac) | Acetic Anhydride | Acid or Base Hydrolysis |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic Acid |

Conversely, to selectively modify the amino group, the alcohol can be protected, for example, as a silyl ether.

Protecting Group Strategy for Selective Amine Modification:

| Protecting Group for Alcohol | Protection Reagent | Deprotection Condition |

| tert-Butyldimethylsilyl (TBS) | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

By employing these strategies, it is possible to synthesize a wide range of derivatives of this compound with precise control over the substitution pattern, thereby enabling the exploration of their potential in various scientific fields.

Theoretical and Mechanistic Investigations in the Chemistry of Indoles and Indolylmethanols

Elucidation of Reaction Mechanisms in Indole (B1671886) Synthesis and Functionalization

The indole scaffold is a cornerstone in a vast number of natural products and pharmaceuticals. researchgate.netirjmets.com Understanding the mechanisms behind its synthesis and functionalization is crucial for the rational design of new synthetic routes and novel bioactive molecules.

Detailed Step-by-Step Mechanistic Pathways

The reactivity of the indole ring is dominated by its π-excessive nature, making it highly susceptible to electrophilic attack, preferentially at the C3 position. irjmets.comquimicaorganica.org This regioselectivity is explained by the ability of the nitrogen atom's lone pair to stabilize the intermediate carbocation, known as a Wheland intermediate or sigma complex, without disrupting the aromaticity of the fused benzene (B151609) ring. ic.ac.uk

Electrophilic Aromatic Substitution: The general mechanism for electrophilic aromatic substitution (EAS) on an indole ring proceeds in two main steps: byjus.commasterorganicchemistry.com

Attack on the Electrophile: The π-system of the indole ring, acting as a nucleophile, attacks an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the heterocyclic ring, forming a resonance-stabilized carbocation intermediate. masterorganicchemistry.com For an attack at C3, the positive charge is delocalized over the C2 atom and the nitrogen atom.

Deprotonation: A base removes a proton from the C3 position, restoring the aromatic π-system and yielding the 3-substituted indole product. byjus.com This step is typically fast.

This fundamental pathway underlies many functionalization reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts-type reactions like the Vilsmeier-Haack formylation. quimicaorganica.org

Fischer Indole Synthesis: One of the most classic and versatile methods for indole synthesis is the Fischer indolization. researchgate.netnih.gov Its mechanism is more complex:

Formation of an arylhydrazone from an arylhydrazine and an aldehyde or ketone.

Protonation of the imine nitrogen followed by tautomerization to an enehydrazine intermediate.

A crucial oaepublish.comoaepublish.com-sigmatropic rearrangement (an electrocyclic reaction) occurs, which breaks the N-N bond and forms a C-C bond at the benzene ring.

The resulting di-imine intermediate undergoes rearomatization.

Finally, an intramolecular cyclization followed by the elimination of ammonia (B1221849) yields the indole ring. Computational studies have shown this rearrangement to be the key regioselectivity-determining step. acs.org

Palladium-Catalyzed Functionalization: Modern methods often employ transition metals. For instance, the palladium-catalyzed alkenylation of indoles can proceed via a C-H activation mechanism. nih.govbeilstein-journals.org A plausible pathway involves:

Electrophilic attack of a Pd(II) catalyst on the electron-rich C3 position of the indole to form an indolyl-palladium(II) complex. nih.govnih.gov

Coordination of the alkene to the palladium center.

Migratory insertion of the alkene into the indole-palladium bond.

A subsequent β-hydride elimination releases the C3-alkenylated indole product and a Pd(0) species, which is then reoxidized to Pd(II) to continue the catalytic cycle. nih.govbeilstein-journals.org

Role of Intermediates (e.g., Zwitterionic, Carbocationic, Alleneiminium, Rhodacycles)

The course of indole reactions is often dictated by the transient species formed during the process.

Carbocationic Intermediates: 2-Indolylmethanols, such as the subject compound (5-Amino-1-methyl-1H-indol-2-yl)methanol, are known to readily form carbocationic intermediates under acidic conditions. oaepublish.comoaes.cc Dehydration of the methanol (B129727) group generates a highly reactive vinyliminium ion, which is a delocalized cation. oaes.ccresearchgate.net This intermediate is electrophilic at the C3 position and the exocyclic carbon, allowing for a variety of nucleophilic substitution and cycloaddition reactions. oaepublish.comoaes.cc The stability of this intermediate is crucial; aryl groups at the methanol carbon, for instance, provide greater stabilization than alkyl groups. oaepublish.com

Zwitterionic Intermediates: In some metal-catalyzed reactions, zwitterionic intermediates play a key role. For example, in palladium-catalyzed reactions of indoles with diazo compounds, the indole can act as a nucleophile, attacking the metal carbene to form a zwitterionic intermediate. chemrxiv.orgresearchgate.net This intermediate can then be trapped by an electrophile, leading to multifunctionalized indole products.

Alleneiminium Intermediates: Rhodium-mediated cyclizations of certain propargylaniline derivatives to form indoles are proposed to proceed through an o-allenylaniline intermediate, which then cyclizes to the final indole product.

Rhodacycles and Palladacycles: In transition-metal-catalyzed C-H functionalization, organometallic cyclic intermediates are fundamental. In rhodium-catalyzed reactions, a 3-indolyl rhodium species can be generated, which may undergo further transformations like aryl-to-aryl migration and subsequent annulation with alkenes. nih.gov Similarly, palladium catalysis can involve the formation of palladacycles. mdpi.comrsc.org For example, in the palladium/norbornene co-catalyzed difunctionalization of indoles, an aryl-norbornyl-palladacycle is a key intermediate that directs subsequent functionalization steps. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms in indole chemistry. acs.orgniscpr.res.intandfonline.com These studies provide insights that are often inaccessible through experimental means alone.

Predicting Reactivity, Regioselectivity, and Stereoselectivity

Computational models can accurately predict the outcomes of chemical reactions by evaluating the properties of reactants and potential intermediates.

Reactivity and Regioselectivity: The inherent nucleophilicity of the indole ring and its preference for C3 electrophilic substitution can be rationalized by calculating the energies of the possible carbocationic intermediates (Wheland intermediates). ic.ac.uk Calculations consistently show that the intermediate formed by attack at C3 is significantly more stable than those formed by attack at C2 or other positions. ic.ac.uk DFT studies have also been used to understand the regioselectivity in more complex reactions. For example, in the Fischer indole synthesis, computations revealed that the oaepublish.comoaepublish.com-sigmatropic rearrangement is the regioselectivity-determining step, with electronic factors on the arylhydrazine component dictating the favored pathway. acs.org In nickel-catalyzed dearomative arylboration of indoles, computational analysis showed that the regioselectivity (C2 vs. C3 borylation) is controlled by a subtle interplay between the electronics of the C2–C3 π-bond and steric interactions influenced by the N-protecting group. acs.org

Stereoselectivity: In asymmetric catalysis, computational modeling is crucial for understanding how a chiral catalyst directs a reaction to form one enantiomer preferentially. By modeling the transition states of the competing pathways leading to the different stereoisomers, the origins of enantioselectivity can be determined. For instance, in chiral phosphoric acid-catalyzed cycloadditions involving 2-indolylmethanols, the high enantioselectivity was attributed to a large energy difference between the transition states for the formation of the (R)- and (S)-configured products. researchgate.netacs.org

Energy Profile Analysis and Transition State Characterization

A primary goal of computational mechanistic studies is to map the entire energy landscape of a reaction.

Transition State Characterization: The transition state (TS) is a fleeting, high-energy structure that represents the peak of the energy barrier between a reactant/intermediate and the next species along the reaction coordinate. Locating and characterizing these structures is a key output of computational studies. A true TS is confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the making or breaking of a bond). tandfonline.comresearchgate.net Analysis of the geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes and reveals the non-covalent interactions (e.g., hydrogen bonds, steric clashes) that influence the reaction's rate and selectivity. researchgate.net

Understanding Catalytic Cycles and Enantiocontrol Mechanisms

For catalyzed reactions, computational chemistry allows for a detailed examination of the entire catalytic cycle and the role of the catalyst.

Catalytic Cycles: Transition metal-catalyzed reactions often involve a complex sequence of steps, such as oxidative addition, migratory insertion, reductive elimination, and catalyst regeneration. beilstein-journals.org DFT calculations can elucidate each step of the cycle, identify the active catalytic species, and determine the turnover-limiting step. For instance, in the Pd-catalyzed alkenylation of indoles, computations can clarify the mechanism of C-H activation and the regeneration of the active Pd(II) catalyst from the Pd(0) species formed after product release. nih.gov

Enantiocontrol Mechanisms: In enantioselective catalysis, computational studies are vital for explaining how a chiral catalyst imparts stereochemical information to the product. bohrium.com By modeling the catalyst-substrate complex in the enantio-determining transition state, researchers can identify the specific interactions responsible for differentiation between the two competing diastereomeric transition states. researchgate.net In the Rh(II)-catalyzed C-H functionalization of indoles, DFT calculations proposed a mechanism involving a rhodium-ylide intermediate and suggested that asymmetric induction could be explained by the preferred direction of approach of the indole to the chiral rhodium-carbene complex. nih.gov This level of detail is critical for the rational design of new and more effective chiral catalysts.

Role of 5 Amino 1 Methyl 1h Indol 2 Yl Methanol As a Precursor in Complex Chemical Synthesis

Utilization as a Synthetic Building Block for Advanced Molecular Architectures

The indole (B1671886) nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds. rsc.orgnih.gov (5-Amino-1-methyl-1H-indol-2-yl)methanol leverages this privileged core, providing reactive handles that enable its incorporation into larger, more complex molecular frameworks. The hydroxymethyl group at the C2-position and the amino group at the C5-position can be independently or sequentially functionalized, making the molecule a linchpin in the assembly of advanced chemical structures.

Synthesis of Indole-Fused Polycycles and Spiroindoles

The hydroxymethyl group of indolylmethanols can be exploited to generate reactive intermediates for cycloaddition reactions, leading to the formation of intricate polycyclic and spirocyclic systems. In a notable example of this reactivity, 3-methyl-2-indolylmethanols have been used as C4 synthons in asymmetric [4+2] cycloadditions with aurones, catalyzed by a chiral phosphoric acid. researchgate.net This transformation yields enantioenriched indole-fused spiro compounds with high diastereoselectivity and enantioselectivity. researchgate.net This type of reaction demonstrates the potential of the hydroxymethyl group in this compound to act as a precursor to an electrophilic intermediate, which can then engage with suitable dienophiles to construct spiroindoles.

Table 1: Asymmetric [4+2] Cycloaddition for Spiroindole Synthesis researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield | Enantiomeric Excess (ee) |

|---|

Preparation of Complex Heterocyclic Scaffolds

The indole framework itself serves as a template for the synthesis of more complex fused heterocyclic systems. metu.edu.tr By utilizing reactive functional groups attached to the indole core, chemists can build additional rings onto the structure. For instance, indole derivatives can be converted into reactive intermediates like acyl azides and isocyanates. These intermediates are then used in intramolecular cyclization reactions to synthesize fused systems such as pyrimidoindoles. metu.edu.tr The presence of the amino group in this compound offers an additional site for annulation reactions, allowing for the preparation of a variety of complex heterocyclic scaffolds with potential biological activities. researchgate.net

Precursor Chemistry for Related Aminomethylindole Derivatives

The amino group on the indole ring is a key functional handle for building larger molecules and introducing diversity. Aminomethylindoles, in particular, are important precursors for a range of derivatives, including bis-indole compounds linked by various functional groups. researchgate.netsemanticscholar.org

Construction of Bis-Indole Derivatives

Bis-indole alkaloids are a significant class of natural products with diverse pharmacological activities. semanticscholar.org The development of synthetic routes to novel bis-indole derivatives is therefore of considerable interest. semanticscholar.org Aminomethylindoles are excellent precursors for this purpose. For example, 7-aminomethylindole has been demonstrated to be a useful starting material for a range of 7,7′-bis-indoles. researchgate.netsemanticscholar.org This suggests that the 5-amino group of this compound could be similarly utilized, after conversion to an aminomethyl group or directly, to react with another indole moiety or a suitable linker to form symmetrical or unsymmetrical bis-indole structures. These compounds are formed by creating a carbon-carbon bond between the C-3 position of two indole rings and the carbonyl carbon of an aldehyde or ketone. jchemlett.com

Synthesis of Amide-, Imine-, and Amine-Linked Indole Compounds

The amino functionality of aminomethylindole precursors provides a direct route to various linked bis-indole structures. researchgate.netsemanticscholar.org The reaction of an aminomethylindole with acyl chlorides, such as oxalyl chloride or adipoyl chloride, in the presence of a base like triethylamine, yields amide-linked bis-indoles in high yields. researchgate.netsemanticscholar.org

Furthermore, condensation of an aminomethylindole with an indole-carbaldehyde in ethanol can produce an imine-linked bis-indole. researchgate.netsemanticscholar.org This imine linkage can be subsequently reduced, for instance with sodium borohydride, to afford the corresponding stable amine-linked bis-indole. researchgate.netsemanticscholar.org These reactions highlight a straightforward pathway from amino-functionalized indoles to a variety of dimeric structures with differing linker chemistry.

Table 2: Synthesis of Linked Bis-Indole Derivatives from an Aminomethylindole Precursor researchgate.netsemanticscholar.org

| Linkage Type | Reagents | Product |

|---|---|---|

| Amide | Acyl chlorides (e.g., oxalyl chloride, adipoyl chloride), Triethylamine | Amide-linked bis-indole |

| Imine | Indole-7-carbaldehyde, Ethanol | Imine-linked bis-indole |

Strategic Application in Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound is exceptionally well-suited for this approach due to its two distinct and chemically orthogonal functional groups: the C5-amino group and the C2-hydroxymethyl group.

This dual functionality permits a variety of selective chemical transformations:

The C5-amino group can act as a nucleophile in reactions to form amides, sulfonamides, and ureas. It can also be a directing group for electrophilic aromatic substitution or be converted into other functional groups via diazotization reactions. This handle is ideal for building amide- or imine-linked dimeric structures. researchgate.netsemanticscholar.org

The C2-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing entry into a different set of derivatives. Alternatively, it can be converted into a leaving group to generate an electrophilic species, facilitating cycloaddition reactions or substitution with various nucleophiles to form C-C, C-N, or C-O bonds. researchgate.net

The ability to selectively address one functional group while leaving the other intact for subsequent reactions allows for the systematic and efficient generation of a wide range of complex indole derivatives. This strategic application in divergent synthesis makes this compound a highly valuable and versatile precursor for creating molecular diversity in drug discovery and materials science.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-aminomethylindole |

| 7,7′-bis-indoles |

| Indole-7-carbaldehyde |

| 3-methyl-2-indolylmethanol |

| Aurone |

| Pyrimidoindole |

| Quinoline |

| Acyl azide |

| Isocyanate |

| Oxalyl chloride |

| Adipoyl chloride |

| Triethylamine |

Q & A

Q. What are the standard synthetic routes for (5-Amino-1-methyl-1H-indol-2-yl)methanol, and what are critical reaction parameters?

The synthesis typically involves reducing indole precursors using agents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). Key steps include:

- Precursor Selection : Starting with 5-amino-1-methylindole derivatives to ensure regioselective reduction of the 2-position .

- Reduction Conditions : LiAlH4 is preferred for its ability to reduce carbonyl groups to alcohols without over-reduction. Reaction temperatures are maintained at 0–25°C to control exothermicity .

- Workup and Purification : Quenching with aqueous NH4Cl followed by column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. How is the structure and purity of this compound validated?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR reveals characteristic peaks for the indole NH (δ 10.2–10.5 ppm), methyl group (δ 2.8–3.1 ppm), and hydroxymethyl (δ 4.5–4.7 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 191.1 [M+H]<sup>+</sup> .

- HPLC : Reverse-phase chromatography with UV detection (λ = 280 nm) ensures purity >95% .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water. Solubility in ethanol is ~15 mg/mL at 25°C .

- Stability : Stable at −20°C under inert gas (argon). Degrades in acidic/basic conditions (pH <3 or >10), forming amine or aldehyde byproducts .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved?

Discrepancies in reported affinities (e.g., serotonin vs. dopamine receptors) arise from:

- Assay Variability : Radioligand binding assays (using <sup>3</sup>H-serotonin) may differ in buffer composition (Tris-HCl vs. HEPES) or incubation times .

- Structural Analogues : Compare with derivatives (e.g., 5-methyl or 5-fluoro variants) to isolate substituent effects. For example, the 5-amino group enhances hydrogen bonding with receptor residues .

- Computational Validation : Molecular docking (AutoDock Vina) using crystal structures (PDB: 4IAR) identifies key interactions (e.g., π-π stacking with Trp156 in serotonin receptors) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug Design : Acetylation of the hydroxymethyl group improves blood-brain barrier permeability. Hydrolysis in vivo regenerates the active form .

- Metabolic Stability : Microsomal assays (rat liver microsomes) show t1/2 = 45 minutes. Co-administration with CYP450 inhibitors (e.g., ketoconazole) extends bioavailability .

Q. How do reaction conditions influence competing pathways during synthesis?

| Parameter | Effect on Reaction Pathway | Optimal Range |

|---|---|---|

| Temperature | >30°C promotes over-reduction to alkanes | 0–25°C |

| Solvent Polarity | THF stabilizes intermediates; DMSO increases side reactions | THF |

| Catalyst Loading | Excess LiAlH4 leads to decomposition | 1.2–1.5 equivalents |

Q. What mechanistic insights explain its modulation of apoptosis pathways?

- In Vitro Studies : At 10 µM, the compound increases caspase-3 activity by 40% in HeLa cells (MTT assay). Western blotting confirms upregulation of pro-apoptotic Bax and downregulation of Bcl-2 .

- ROS Scavenging : Electron paramagnetic resonance (EPR) shows it quenches hydroxyl radicals (IC50 = 8.2 µM), linking redox activity to apoptosis induction .

Q. How does the compound’s stability in biological matrices affect experimental reproducibility?

- Plasma Stability : LC-MS/MS analysis reveals 80% degradation in rat plasma after 2 hours due to esterase activity. Use of stabilizing agents (e.g., NaF) extends t1/2 to 4 hours .

- Light Sensitivity : UV-Vis spectroscopy shows photodegradation (λ = 365 nm) forms a quinone-like byproduct. Store in amber vials under argon .

Q. What computational methods predict its interactions with non-target proteins?

- Proteome-Wide Docking : Using SwissDock, the compound exhibits off-target binding to carbonic anhydrase IX (ΔG = −9.2 kcal/mol). Validate with thermal shift assays (ΔTm = 2.5°C) .

- Machine Learning : QSAR models (DRAGON descriptors) predict moderate hERG channel inhibition (pIC50 = 5.1), necessitating patch-clamp validation .

Q. How do structural modifications alter its biological activity?

Q. Methodological Recommendations

- Experimental Design : Include vehicle controls (DMSO <0.1%) and validate receptor binding assays with positive controls (e.g., ketanserin for serotonin receptors) .

- Data Analysis : Use nonlinear regression (GraphPad Prism) for IC50 calculations and apply Bonferroni correction for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.